N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
CAS No.:
Cat. No.: VC10129512
Molecular Formula: C18H17ClN2O5S
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C18H17ClN2O5S |
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Molecular Weight | 408.9 g/mol |
IUPAC Name | N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Standard InChI | InChI=1S/C18H17ClN2O5S/c1-11-10-27(24,25)21(18(11)23)14-5-3-4-12(8-14)17(22)20-13-6-7-16(26-2)15(19)9-13/h3-9,11H,10H2,1-2H3,(H,20,22) |
Standard InChI Key | VULCNUAZCVIYRH-UHFFFAOYSA-N |
SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Canonical SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three primary components:
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Benzamide core: A benzene ring substituted at the 3-position with a thiazolidinone group.
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N-(3-Chloro-4-methoxyphenyl) substituent: A para-methoxy and meta-chloro-substituted phenyl group attached via an amide bond.
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4-Methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl moiety: A sulfonated thiazolidinone ring with a methyl group at the 4-position and three oxygen atoms, including two sulfonyl groups .
The molecular formula is C₁₈H₁₇ClN₂O₅S, with a molecular weight of 408.9 g/mol. Key structural features are summarized below:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₇ClN₂O₅S |
Molecular Weight | 408.9 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 94.7 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Benzoyl chloride formation: Reaction of 3-nitrobenzoic acid with thionyl chloride to yield 3-nitrobenzoyl chloride.
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Amide coupling: Condensation with 3-chloro-4-methoxyaniline in the presence of triethylamine (Et₃N) in dichloromethane (DCM).
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Thiazolidinone incorporation: Cyclocondensation of the intermediate with 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidine-2-carbaldehyde under acidic conditions.
Critical parameters influencing yield (≈45–60%) and purity include:
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Temperature: 0–5°C during amide coupling to minimize side reactions.
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Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
Purification and Analytical Validation
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Column chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
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HPLC: C18 column, acetonitrile/water (70:30) mobile phase, retention time ≈12.3 min.
Computational and In Silico Predictions
Molecular Docking Studies
Docking simulations using AutoDock Vina predict strong binding affinity (ΔG ≈ -9.2 kcal/mol) for cyclooxygenase-2 (COX-2), attributed to:
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Hydrogen bonding: Between the sulfonyl oxygen and Arg120.
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Hydrophobic interactions: Chloro and methyl groups with Val523 and Leu352.
ADMET Profiling
Predictions via SwissADME and pkCSM:
Parameter | Prediction |
---|---|
Lipophilicity (LogP) | 2.8 |
Water Solubility | -3.2 (LogS) |
CYP2D6 Inhibition | Moderate |
BBB Permeability | Low |
Ames Mutagenicity | Negative |
Challenges and Future Directions
Research Gaps
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In vivo toxicity: No pharmacokinetic or acute toxicity data available.
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Target specificity: Mechanism of action remains unvalidated.
Recommended Studies
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In vitro screening: Broad-spectrum antimicrobial and anticancer assays.
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X-ray crystallography: Confirm binding mode to COX-2.
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SAR optimization: Modify chloro and methoxy substituents to enhance solubility.
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